![molecular formula C54H64N6 B14251924 N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine CAS No. 189263-92-1](/img/structure/B14251924.png)
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four diethylamino phenyl groups, making it a significant molecule in organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions.
Substitution with Diethylamino Phenyl Groups: The anthracene core is then subjected to electrophilic aromatic substitution reactions to introduce the diethylamino phenyl groups. This step often requires the use of strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism by which N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s diethylamino groups enhance its ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects. Additionally, its photophysical properties enable it to act as a photosensitizer in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(4-aminophenyl)ethene
- N,N,N,N-Tetrakis(4-methoxyphenyl)benzidine
Uniqueness
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine stands out due to its unique combination of an anthracene core and diethylamino phenyl groups, which confer distinct photophysical and electronic properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where high fluorescence and stability are crucial.
Propiedades
Número CAS |
189263-92-1 |
|---|---|
Fórmula molecular |
C54H64N6 |
Peso molecular |
797.1 g/mol |
Nombre IUPAC |
9-N,9-N,10-N,10-N-tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine |
InChI |
InChI=1S/C54H64N6/c1-9-55(10-2)41-25-33-45(34-26-41)59(46-35-27-42(28-36-46)56(11-3)12-4)53-49-21-17-19-23-51(49)54(52-24-20-18-22-50(52)53)60(47-37-29-43(30-38-47)57(13-5)14-6)48-39-31-44(32-40-48)58(15-7)16-8/h17-40H,9-16H2,1-8H3 |
Clave InChI |
LJEOZUCDRRWCJA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)N(CC)CC)C7=CC=C(C=C7)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


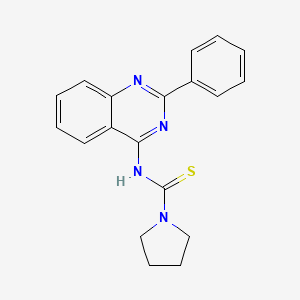
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)

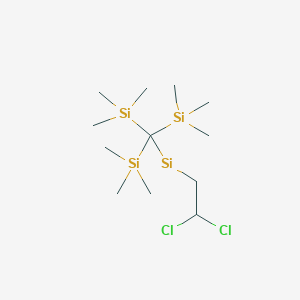
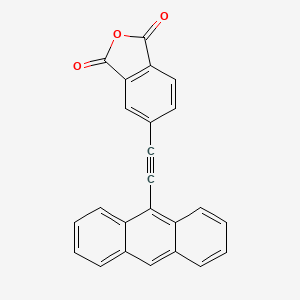
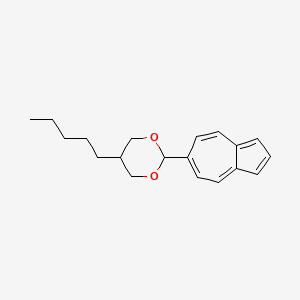
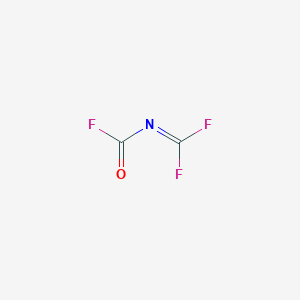
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
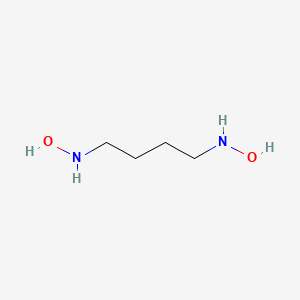
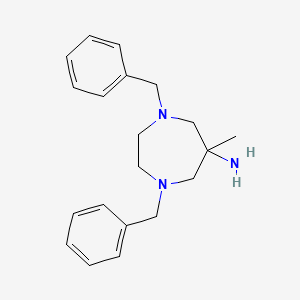
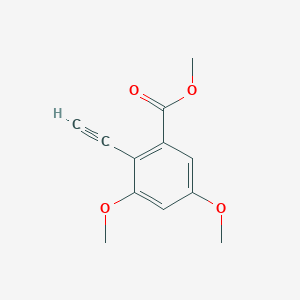
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
